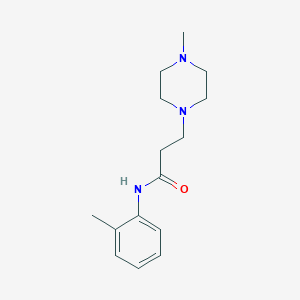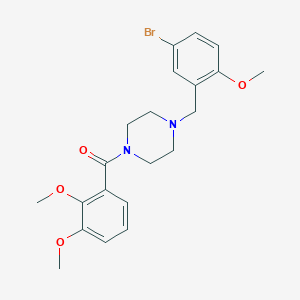
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MTPP belongs to the class of piperazine derivatives and has a molecular formula of C15H23N3O.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has made 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.
Wirkmechanismus
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is metabolized by monoamine oxidase B (MAO-B) to form a toxic metabolite known as MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans.
Biochemical and Physiological Effects:
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition. Its selective toxicity to dopaminergic neurons makes it a useful model for studying the disease in animal models. However, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has limitations as a tool for studying Parkinson's disease, as it does not fully replicate the complexity of the disease in humans.
Zukünftige Richtungen
Future research on 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could focus on developing new treatments for Parkinson's disease based on its mechanism of action. This could include developing drugs that target mitochondrial complex I or antioxidants that can protect against oxidative stress. Additionally, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could be used as a tool for studying other neurodegenerative diseases that involve dopaminergic neuron damage, such as multiple system atrophy.
Synthesemethoden
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide can be synthesized using a multi-step process that involves the reaction of N-phenylpiperazine with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylbenzoyl)-N-phenylpiperazine. This intermediate product is then reacted with propionyl chloride in the presence of a base to form 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide.
Eigenschaften
Produktname |
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-5-3-4-6-14(13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
MPGLCBFXJIBSBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
Löslichkeit |
39.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)

![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)